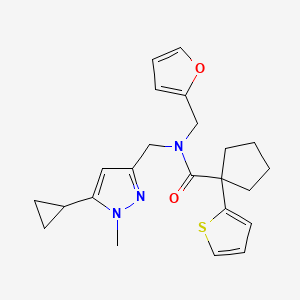
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural motifs:
- Cyclopropyl and Pyrazole Moieties : The cyclopropyl group is known for enhancing lipophilicity and bioactivity, while the pyrazole ring contributes to various pharmacological properties.
- Furan and Thiophene Rings : These heterocycles are associated with antioxidant and anti-inflammatory activities.
The molecular formula is C23H27N3O3 with a molecular weight of approximately 393.487 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It can act on receptors modulating neurotransmitter systems, potentially affecting mood and cognition.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing thiazole or pyrazole rings have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 100 to 400 µg/mL for bacterial strains, indicating moderate activity compared to standard antibiotics .
| Compound Type | MIC (µg/mL) | Activity |
|---|---|---|
| Thiazole Derivatives | 100 - 400 | Moderate Antibacterial |
| Pyrazole Derivatives | 25 - 50 | Strong Antibacterial |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been documented to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
Anticancer Potential
Research indicates that compounds with similar scaffolds have shown promise in anticancer applications. For example, studies on pyrazole-based compounds have revealed their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Electron-withdrawing groups enhance antibacterial activity, while electron-donating groups improve solubility and bioavailability.
- Ring Modifications : Alterations in the furan or thiophene rings can significantly affect the compound's interaction with biological targets .
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Antimicrobial Efficacy : A study tested a series of pyrazole derivatives against Staphylococcus aureus and E. coli, reporting MIC values as low as 25 µg/mL for certain derivatives .
- Anti-inflammatory Activity : Another research focused on pyrazole derivatives showed significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis in vitro .
属性
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-25-20(17-8-9-17)14-18(24-25)15-26(16-19-6-4-12-28-19)22(27)23(10-2-3-11-23)21-7-5-13-29-21/h4-7,12-14,17H,2-3,8-11,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNJRPVFRMHKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3(CCCC3)C4=CC=CS4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














